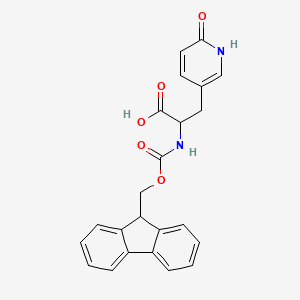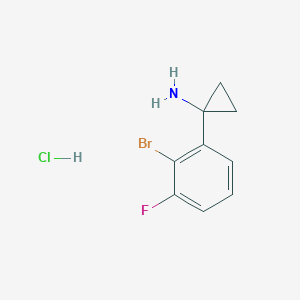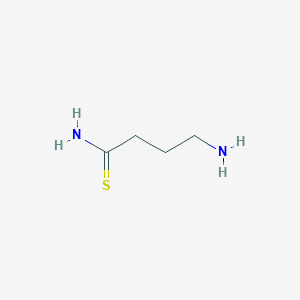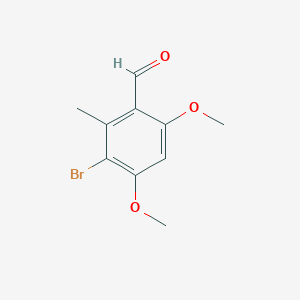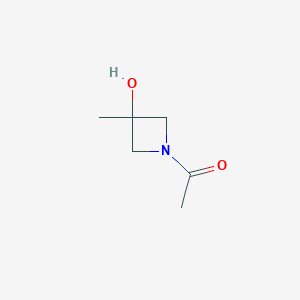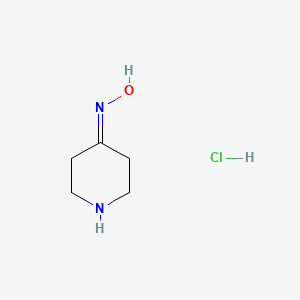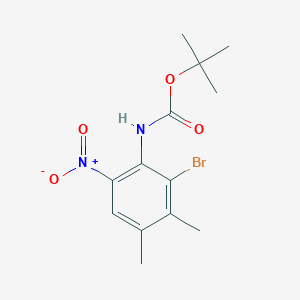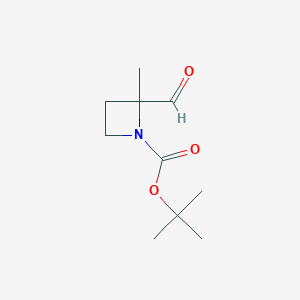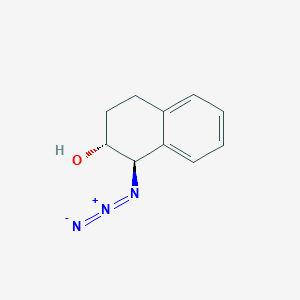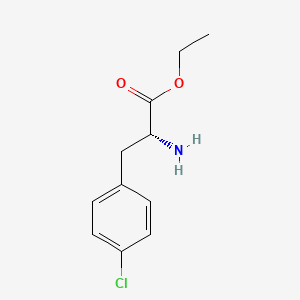
ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate typically involves the esterification of (2R)-2-amino-3-(4-chlorophenyl)propanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2R)-2-amino-3-phenylpropanoate: Lacks the chlorine substituent on the phenyl ring.
Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate: Contains a fluorine substituent instead of chlorine.
Ethyl (2R)-2-amino-3-(4-bromophenyl)propanoate: Contains a bromine substituent instead of chlorine.
Uniqueness
Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine substituent, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
Clave InChI |
ASDQNFHVGOPSDD-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


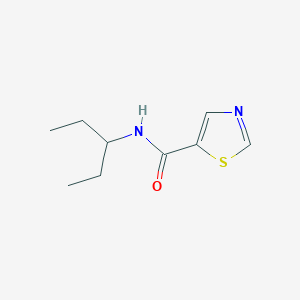

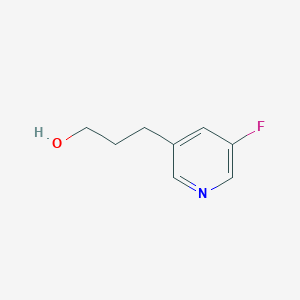
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)
